2-(4-chloro-3-nitrobenzoyl)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Description
2-(4-chloro-3-nitrobenzoyl)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H13ClN6O5S3 and its molecular weight is 561. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Compounds with thiazolidinone and thiadiazole derivatives have been synthesized and evaluated for their in vitro antimicrobial activity. For instance, a study by Abdellatif et al. (2013) synthesized compounds evaluated for antimicrobial activity using ciprofloxacin and triflucan as standard references, indicating potential applications in developing new antimicrobial agents Abdellatif, H. A. Elshemy, O. El-Badry, H. Ragab, & M. El-Enany, 2013.
Anticancer Potential
Similarly, thiazolidinone derivatives have been explored for their anticancer potential. Deep et al. (2016) synthesized a novel series of 4-thiazolidinone derivatives and evaluated them for in vitro antimicrobial and anticancer potentials, with some compounds showing promising results against cancer cell lines Deep, Pradeep Kumar, B. Narasimhan, S. Lim, K. Ramasamy, R. Mishra, & V. Mani, 2016.
Synthesis Methodologies
The development of synthesis methodologies for similar compounds opens pathways for new pharmacologically active molecules. For example, Duan Yumin (2010) discussed the synthesis of Dabigatran Etexilate, showcasing the utility of such compounds in pharmaceutical synthesis Duan Yumin, 2010.
Analgesic and Anti-inflammatory Activities
Research by Maeda et al. (1983) into 2-thiazolylamino- and 2-thiazolyloxy-arylacetic acid derivatives indicated their analgesic and anti-inflammatory effects, suggesting potential therapeutic applications Maeda, E. Ohsugi, T. Fujioka, & K. Hirose, 1983.
Properties
IUPAC Name |
2-(4-chloro-3-nitrobenzoyl)-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN6O5S3/c22-14-6-5-11(9-15(14)28(32)33)17(30)12-3-1-2-4-13(12)18(31)25-20-26-27-21(36-20)35-10-16(29)24-19-23-7-8-34-19/h1-9H,10H2,(H,23,24,29)(H,25,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGOIXPHLWQATA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)NC3=NN=C(S3)SCC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN6O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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